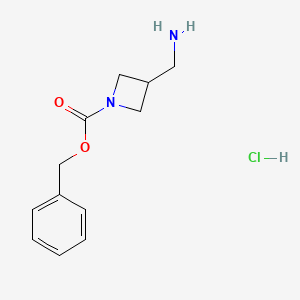

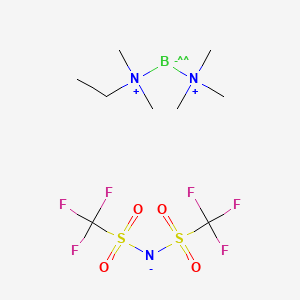

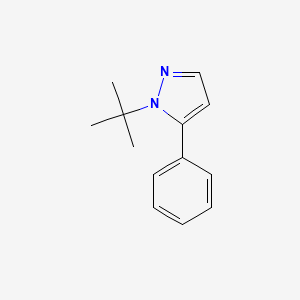

![molecular formula C9H8N2O2 B598975 Methyl pyrazolo[1,5-a]pyridine-2-carboxylate CAS No. 151831-21-9](/img/structure/B598975.png)

Methyl pyrazolo[1,5-a]pyridine-2-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl pyrazolo[1,5-a]pyridine-2-carboxylate (MPPC) is an organic compound belonging to the family of heterocyclic compounds known as pyrazolopyridines. It is an important synthetic intermediate in the pharmaceutical and agrochemical industries, as well as in the production of dyes and pigments. MPPC has been extensively studied in the past few decades, due to its varied applications in scientific research. In

科学的研究の応用

Fluorescent Molecules for Studying Intracellular Processes

Pyrazolo[1,5-a]pyrimidines, a family of compounds that includes Methyl pyrazolo[1,5-a]pyridine-2-carboxylate, have been identified as strategic compounds for optical applications. They are crucial tools for studying the dynamics of intracellular processes due to their tunable photophysical properties .

Chemosensors

These compounds have been used in the development of chemosensors. Their unique properties allow them to interact with various chemical substances, enabling them to act as sensors for specific chemical reactions .

Organic Materials

Pyrazolo[1,5-a]pyrimidines have been used in the progress of organic materials. Their simpler and greener synthetic methodology makes them an attractive choice for this application .

Antitumor Scaffold

Methyl pyrazolo[1,5-a]pyridine-2-carboxylate has been used as an antitumor scaffold. It has shown potential in the development of new drugs for cancer treatment .

Enzymatic Inhibitory

This compound has been used in the development of enzymatic inhibitors. It has shown potential in inhibiting certain enzymes, which could lead to new treatments for various diseases .

Antimetabolites in Purine Biochemical Reactions

Pyrazolopyrimidines, which include Methyl pyrazolo[1,5-a]pyridine-2-carboxylate, are purine analogues. They have beneficial properties as antimetabolites in purine biochemical reactions .

作用機序

Target of Action

Methyl pyrazolo[1,5-a]pyridine-2-carboxylate is a complex organic compound with potential biological activity

Mode of Action

It’s known that the compound can interact with its targets via hydrogen and hydrophobic interactions . The exact nature of these interactions and the resulting changes in cellular processes require further investigation.

Biochemical Pathways

Pyrazolo[1,5-a]pyrimidines, a related class of compounds, have been noted for their significant impact in medicinal chemistry and material science due to their photophysical properties . They have been identified as strategic compounds for optical applications . .

Result of Action

Pyrazolo[1,5-a]pyrimidines, a related class of compounds, have been noted for their potential as antitumor scaffolds and enzymatic inhibitors

Action Environment

It’s known that the compound has good solid-state emission intensities, suggesting that it could be designed as a solid-state emitter by proper structural selection

特性

IUPAC Name |

methyl pyrazolo[1,5-a]pyridine-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-13-9(12)8-6-7-4-2-3-5-11(7)10-8/h2-6H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COIDYSXDRKQDJA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NN2C=CC=CC2=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50653287 |

Source

|

| Record name | Methyl pyrazolo[1,5-a]pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50653287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl pyrazolo[1,5-a]pyridine-2-carboxylate | |

CAS RN |

151831-21-9 |

Source

|

| Record name | Methyl pyrazolo[1,5-a]pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50653287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: How does Methyl pyrazolo[1,5-a]pyridine-2-carboxylate (HBSC11) exert its anti-HBV effect? What is the role of La protein?

A1: Research indicates that HBSC11 interacts with the human La protein. [] While the exact mechanism remains under investigation, this interaction appears to disrupt the normal function of La protein within the HBV life cycle, ultimately leading to a reduction in HBV viral markers. [] This suggests that La protein plays a crucial role in HBV replication and that targeting this interaction could be a viable strategy for developing novel anti-HBV therapies.

Q2: The study mentions a derivative of HBSC11, compound 5a, exhibiting promising anti-HBV activity. What structural modifications differentiate compound 5a from the parent molecule, and how do these modifications contribute to its enhanced activity?

A2: While the specific structural modifications of compound 5a are not fully detailed in the provided abstract [], it mentions that the methyl group of HBSC11 was substituted with various groups. Further investigation into the full publication would be needed to elucidate the exact structure of compound 5a. Understanding the structure-activity relationship is crucial, as modifications can impact the molecule's binding affinity to La protein, cellular permeability, and overall efficacy.

Q3: What preclinical data supports the potential of compound 5a as an anti-HBV therapeutic?

A3: The research highlights promising preclinical results for compound 5a. In a mouse model, it demonstrated significant inhibition of HBV DNA (98.9%), HBsAg (57.4%), and HBeAg (46.4%) compared to a control group. [] These findings suggest that compound 5a can effectively suppress HBV replication and viral protein production in vivo. Further research, including toxicity profiling and investigation of potential resistance mechanisms, is necessary to determine its suitability for clinical development.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

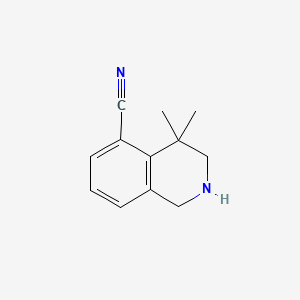

![(R,E)-2-(benzo[d][1,3]dioxol-5-ylmethyleneamino)-2-phenylethanol](/img/structure/B598892.png)

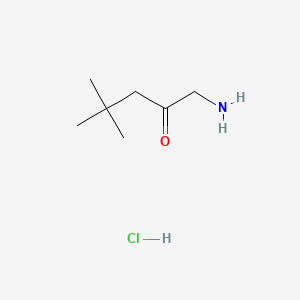

![Methyl 2-(2-chlorophenyl)-2-(4,5-dihydrothieno[2,3-c]pyridin-6(7H)-yl)acetate](/img/structure/B598896.png)

![5-Oxa-2-azaspiro[3.5]nonane](/img/structure/B598902.png)